Alseroxylon
Description
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Colestipol is a lipid-lowering polymer that binds with bile acids in the intestine forming a complex that is excreted in the feces. This non-systemic action results in a continuous, partial removal of bile acids from the enterohepatic circulation preventing their reabsorption. This increased fecal loss of bile acids due to colestipol hydrochloride administration leads to increased oxidation of cholesterol to bile acids. This results in an increase in the number of hepatic low-density lipoprotein (LDL) receptors, and consequently an increased uptake of LDL and a decrease in serum/plasma beta lipoprotein or total and LDL cholesterol levels. Although hydrochloride produces an increase in the hepatic synthesis of cholesterol in man, serum cholesterol levels fall. |
|---|---|
CAS No. |
90366-83-9 |
Molecular Formula |
C11H28ClN5O |
Molecular Weight |
281.83 g/mol |
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane |
InChI |
InChI=1S/C8H23N5.C3H5ClO/c9-1-3-11-5-7-13-8-6-12-4-2-10;4-1-3-2-5-3/h11-13H,1-10H2;3H,1-2H2 |
InChI Key |
GMRWGQCZJGVHKL-UHFFFAOYSA-N |
SMILES |
C1C(O1)CCl.C(CNCCNCCNCCN)N |
Canonical SMILES |
C1C(O1)CCl.C(CNCCNCCNCCN)N |
Related CAS |
26658-42-4 |
solubility |
Insoluble |
Origin of Product |
United States |
Phytochemical and Isolation Research of Alseroxylon Constituents
Alkaloidal Profile of Alseroxylon (B1665727) Fraction
The this compound fraction is distinguished by a rich and varied profile of alkaloidal compounds, primarily belonging to the indole (B1671886) alkaloid class. wikipedia.org These compounds are the focus of phytochemical investigations due to their significant biological activities. The profile includes both well-defined crystalline alkaloids and a complex mixture of amorphous alkaloids.
| Key Indole Alkaloid | Chemical Class | Note |
| Reserpine (B192253) | Terpenoid Indole Alkaloid | A major and pharmacologically significant component of the this compound fraction. globalresearchonline.netscialert.net |
| Ajmaline | Indole Alkaloid | A sodium channel blocker used in diagnosing certain cardiac conditions. phytojournal.com |
| Ajmalicine (B1678821) | Indole Alkaloid | Also known as raubasine, it is structurally related to yohimbine (B192690). oup.com |
| Yohimbine | Indole Alkaloid | An alkaloid also found in other plant species, known for its distinct biological effects. chemistryjournal.innih.gov |
| Rescinnamine (B1680530) | Terpenoid Indole Alkaloid | An ester alkaloid chemically and pharmacologically related to reserpine. globalresearchonline.net |
| Serpentine | Indole Alkaloid | A highly colored quaternary alkaloid present in the roots. nih.govoup.com |
| Serpentinine | Indole Alkaloid | A dimeric indole alkaloid also isolated from the roots of Rauwolfia serpentina. nih.gov |
Amorphous Alkaloids Associated with the this compound Fraction
Beyond the well-characterized crystalline alkaloids like reserpine, the this compound fraction is specifically noted for containing a mixture of other "amorphous alkaloids". wikipedia.org These are part of the oleoresin fraction of the roots and are less easily crystallized or separated into single, pure compounds. globalresearchonline.net This amorphous component contributes to the complexity of the total extract. While reserpine is a purified ester alkaloid, rescinnamine is another such compound found within the broader this compound fraction. globalresearchonline.net The complete characterization of this amorphous portion remains a complex analytical challenge.
Methodologies for Analytical Characterization of this compound Components
The detailed investigation of the this compound fraction necessitates the use of sophisticated analytical techniques to separate, identify, and quantify its numerous alkaloidal components.
Advanced Chromatographic and Spectroscopic Techniques in this compound Research
Modern analytical chemistry provides a powerful toolkit for profiling the complex mixtures found in this compound. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are central to this research, offering high-resolution separation of individual alkaloids. scialert.netnih.govoup.com These techniques are frequently paired with various detectors, such as ultraviolet (UV) or photodiode array (PDA) detectors, which are effective for identifying and quantifying compounds with chromophores. nih.govnih.gov
For unambiguous structural confirmation, mass spectrometry (MS) is coupled with liquid chromatography (LC-MS). nih.gov High-resolution mass spectrometry techniques, such as UHPLC-quadrupole time-of-flight mass spectrometry (UHPLC-QToF-MS), allow for the precise determination of molecular formulas and fragmentation patterns, which is crucial for identifying known and novel alkaloids. nih.gov Thin-layer chromatography (TLC) and high-performance thin-layer chromatography (HPTLC) are also widely used for qualitative and semi-quantitative analysis, providing a rapid and cost-effective method for screening extracts and guiding fractionation efforts. scialert.netchemistryjournal.inoup.com
| Technique | Application in this compound Research |
| HPLC / UHPLC | Primary method for separation and quantification of individual alkaloids like reserpine, ajmaline, and ajmalicine. scialert.netnih.govoup.com |
| Mass Spectrometry (MS) | Used in conjunction with LC (LC-MS) for definitive identification and structural elucidation of alkaloids based on mass-to-charge ratio. nih.gov |
| UV-Vis Spectroscopy | Employed as a detection method in HPLC (HPLC-UV/PDA) and for spectrophotometric quantification of total alkaloid content. chemistryjournal.innih.gov |
| TLC / HPTLC | Utilized for qualitative profiling, separation of alkaloids, and as a preliminary analytical step before HPLC. scialert.netchemistryjournal.inoup.com |
Quantitative Analysis of Alkaloid Content within this compound Extracts in Research Settings
Quantitative analysis is essential for standardizing extracts and understanding the variability of key constituents. Spectrophotometric methods have been used for the determination of total alkaloid content in Rauwolfia extracts. chemistryjournal.in For the precise measurement of individual alkaloids, validated UHPLC-UV methods are preferred. nih.gov Research has shown that the alkaloid content can vary significantly between different plant samples. For instance, a study analyzing seven different Rauwolfia serpentina root samples found that the total content of seven major alkaloids (ajmaline, yohimbine, corynanthine, ajmalicine, serpentine, serpentinine, and reserpine) ranged from 1.57 to 12.1 mg/g of dry plant material. nih.gov Another study using spectrophotometric analysis reported the reserpine content in the root extract to be 0.955 mg/g and ajmaline to be 0.817 mg/g. chemistryjournal.in This natural variability underscores the importance of rigorous quantitative analysis in research settings.
Separation and Purification Strategies for this compound Constituents
The isolation of individual alkaloids from the crude this compound fraction is a multi-step process involving extraction, fractionation, and purification.
The initial step is typically a solid-liquid extraction from the powdered root material of Rauwolfia serpentina. aktpublication.com Solvents like ethanol or methanol are commonly used to produce a crude extract containing a wide range of phytochemicals. chemistryjournal.inaktpublication.com
This crude extract then undergoes liquid-liquid fractionation to separate compounds based on their polarity. The extract is often suspended in an aqueous solution and partitioned sequentially with immiscible solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and butanol. aktpublication.com This process enriches specific fractions with certain classes of compounds; alkaloids, for example, are often concentrated in the chloroform fraction. aktpublication.com
The final purification of individual alkaloids from the enriched fraction is achieved using chromatographic techniques. Column chromatography, using stationary phases like silica gel or alumina, is a standard method. aktpublication.comresearchgate.net Elution is performed with a solvent system of gradually increasing polarity, and the collected fractions are monitored by TLC to identify those containing the target compounds. aktpublication.comresearchgate.net Preparative-layer chromatography can also be employed for the isolation and purification of smaller quantities of alkaloids. researchgate.net
Mechanisms of Action: Preclinical and Molecular Investigations of Alseroxylon
Modulation of Neurotransmitter Systems by Alseroxylon (B1665727) Components
The primary mechanism of action of this compound's components, particularly reserpine (B192253), involves the disruption of neurotransmitter storage and transport systems. nih.govnih.gov This leads to a cascade of effects on various neurotransmitter pathways.
Vesicular Monoamine Transporter (VMAT) Interactions
The components of this compound, most notably reserpine, exert a profound effect on Vesicular Monoamine Transporters (VMATs). nih.govkuey.net VMATs are crucial proteins located on the membranes of synaptic vesicles responsible for the uptake and storage of monoamine neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the cytoplasm. patsnap.comcuni.cz
Reserpine, a key alkaloid in this compound, binds irreversibly to VMAT, particularly VMAT2. nih.govauctoresonline.org This binding action blocks the transporter's function, thereby inhibiting the uptake of catecholamines (dopamine, norepinephrine) and indolamines (serotonin) into presynaptic storage vesicles. patsnap.comauctoresonline.orgdrugbank.com This disruption of the normal storage process is a central aspect of this compound's mechanism. nih.gov The inability of the vesicles to sequester these neurotransmitters leaves them vulnerable in the neuronal cytoplasm. patsnap.com Studies have shown that in certain neurodegenerative diseases, there is a decrease in the vesicular uptake of neuronal catecholamines, suggesting an impairment of VMAT function. nih.gov
By preventing the vesicular storage of monoamines, this compound's components lead to an accumulation of these neurotransmitters in the cytoplasm of the nerve terminal. patsnap.com In the cytosol, these exposed neurotransmitters are susceptible to degradation by enzymes, primarily monoamine oxidase (MAO). patsnap.comauctoresonline.org This enzymatic breakdown results in a significant depletion of norepinephrine, dopamine, and serotonin from the nerve terminals. patsnap.comdrugbank.com The increased degradation of cytosolic neurotransmitters is a direct consequence of the VMAT inhibition caused by this compound's active alkaloids. auctoresonline.org
Dynamics of Noradrenaline and Serotonin in Neural Tissues
The inhibition of VMAT by this compound's components has a significant impact on the dynamics of noradrenaline and serotonin in neural tissues. The depletion of these neurotransmitters from their storage sites in both the central and peripheral nervous systems is a key pharmacological effect. drugbank.comjvc.ac.in This leads to a reduction in the amount of noradrenaline and serotonin available for release into the synaptic cleft, thereby modulating neuronal signaling. nih.gov The interplay and distinct roles of noradrenaline and serotonin are complex, with both being involved in a wide range of physiological and behavioral processes. biorxiv.orgnih.govfrontiersin.org
Effects on Central Nervous System Acetylcholine (B1216132) Content
Research has indicated that the administration of reserpine, a primary constituent of this compound, can lead to an increase in the acetylcholine content in various areas of the central nervous system. nih.gov One study observed this increase in all investigated brain regions of dogs except for the hippocampus. nih.gov This suggests that the depletion of monoamines by this compound may indirectly influence the cholinergic system, although the precise mechanisms of this interaction require further investigation. phytojournal.com
Cellular and Subcellular Mechanisms of this compound Action
At the cellular and subcellular level, the action of this compound is centered on the disruption of synaptic vesicle function. The irreversible binding of its active components to VMAT on the vesicle membrane is the initial and critical event. nih.govauctoresonline.org This leads to a cascade of intracellular events, including the accumulation of cytosolic monoamines and their subsequent degradation. patsnap.com This process ultimately results in the depletion of neurotransmitter stores within the neuron, affecting its ability to transmit signals. The intricate process of neurotransmitter synthesis, storage, and release is a tightly regulated process involving multiple enzymes and transporters within specific cellular and subcellular compartments. iaph.in
Receptor Binding Affinity Studies of this compound Constituents
The principal mechanism of action of the key alkaloids in this compound involves their interaction with vesicular monoamine transporters (VMATs). frontiersin.org These transporters are responsible for the uptake of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into synaptic vesicles for subsequent release.
Reserpine , the most extensively studied alkaloid in this compound, demonstrates a high and practically irreversible binding affinity for VMATs, particularly VMAT2, which is predominantly found in the central and peripheral nervous systems. frontiersin.orgjvc.ac.in This binding is characterized by its high affinity and near-irreversibility. jvc.ac.in Reserpine's affinity for VMAT2 is reported to be three times greater than its affinity for VMAT1, which is mainly located in peripheral neuroendocrine cells. frontiersin.orgjvc.ac.in This preferential binding to VMAT2 underlies its potent effects on the nervous system. The irreversible nature of this binding leads to a long-lasting depletion of monoamine stores. frontiersin.org
Interactive Table: Binding Affinity of Key this compound Constituents
| Alkaloid | Primary Target | Receptor Subtype Preference | Binding Characteristics | Specific Affinity Data |
|---|---|---|---|---|
| Reserpine | Vesicular Monoamine Transporter (VMAT) | VMAT2 > VMAT1 frontiersin.orgjvc.ac.in | High affinity, nearly irreversible jvc.ac.in | Not widely reported |
| Rescinnamine (B1680530) | Vesicular Monoamine Transporter (VMAT), Angiotensin-Converting Enzyme (ACE) researchgate.netdrugbank.com | Not specified | VMAT inhibition similar to reserpine researchgate.net | Not widely reported |
Investigation of Intracellular Signaling Cascades Modulated by this compound
The interaction of this compound's constituents with their primary receptor targets initiates a cascade of intracellular signaling events. The inhibition of VMATs by alkaloids like reserpine and rescinnamine is the critical first step. By blocking the sequestration of monoamines into vesicles, these alkaloids lead to their accumulation in the cytoplasm, where they are metabolized by monoamine oxidase (MAO). This results in a profound and sustained depletion of releasable neurotransmitters from nerve terminals.
This depletion of monoamines, particularly norepinephrine, in the sympathetic nervous system directly impacts downstream signaling pathways that regulate cardiovascular function. The reduced availability of norepinephrine leads to decreased activation of adrenergic receptors on target tissues, such as vascular smooth muscle and the heart.
Furthermore, there is evidence suggesting that the effects of Rauwolfia alkaloids may extend to other signaling systems. For instance, the modulation of the renin-angiotensin system (RAS) is a key aspect of their mechanism. google.com Rescinnamine, a component of this compound, has been shown to inhibit the angiotensin-converting enzyme (ACE) , which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. drugbank.compharmacompass.comhmdb.canih.gov This inhibition leads to reduced levels of angiotensin II, contributing to vasodilation and a decrease in blood pressure.
There are also indications that this compound and its components may influence other signaling molecules and pathways, including:
Nitric Oxide (NO): There are suggestions that Rauwolfia alkaloids might interact with nitric oxide synthase pathways, although direct evidence for this compound's modulation is still emerging. google.comnih.govnih.gov
Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways: These are central signaling cascades involved in cell growth, differentiation, and stress responses. nih.govnih.gov Some studies have explored the interaction of related compounds with these pathways, but specific investigations into this compound's direct effects are limited. nih.govresearchgate.netekb.eg
Comparative Mechanistic Studies with Isolated Rauvolfia Alkaloids (e.g., Reserpine, Rescinnamine, Ajmaline)
Comparative studies of the individual alkaloids found in Rauwolfia serpentina highlight their distinct and sometimes complementary mechanisms of action, which collectively contribute to the pharmacological profile of this compound.
Reserpine and Rescinnamine: Both of these alkaloids share the primary mechanism of inhibiting VMAT and causing a depletion of catecholamines. researchgate.net However, rescinnamine possesses a dual mechanism of action, as it also inhibits ACE. drugbank.compharmacompass.comhmdb.canih.gov This makes rescinnamine's antihypertensive effect potentially broader than that of reserpine alone. Clinically, rescinnamine has been considered less potent than reserpine in its hypotensive effects. unmc.edu Some studies have also shown that both reserpine and rescinnamine can induce apoptosis in certain cancer cell lines through a mechanism dependent on the MSH2 protein. nih.govresearchgate.netekb.eg
The following table provides a comparative overview of the mechanisms of these key alkaloids:
Interactive Table: Comparative Mechanisms of Isolated Rauvolfia Alkaloids
| Alkaloid | Primary Mechanism | Key Molecular Target(s) | Primary Pharmacological Effect |
|---|---|---|---|
| Reserpine | Monoamine Depletion frontiersin.org | Vesicular Monoamine Transporter 2 (VMAT2) frontiersin.orgjvc.ac.in | Antihypertensive, Sedative |
| Rescinnamine | Monoamine Depletion & ACE Inhibition researchgate.netdrugbank.com | VMAT2 & Angiotensin-Converting Enzyme (ACE) researchgate.netdrugbank.com | Antihypertensive |
| Ajmaline | Sodium Channel Blockade researchgate.netdrugbank.com | Voltage-gated Sodium Channels (Nav1.5) drugbank.com | Antiarrhythmic |
Experimental Models and Methodologies in Alseroxylon Research
In Vitro Pharmacological Models for Alseroxylon (B1665727) Studies
In vitro models provide a controlled environment to investigate the direct interactions of this compound's components with biological targets, free from the systemic complexities of a whole organism.
The neuropharmacological properties of this compound's alkaloids are frequently studied using cell-based assays that model neurotransmission. A primary mechanism of action for reserpine (B192253), a key component of this compound, involves its binding to vesicular monoamine transporters (VMATs) on the membranes of presynaptic neurons. greenpharmacy.info This action prevents secretory vesicles from taking up neurotransmitters, thereby limiting their release and governing nerve impulse transmission. greenpharmacy.info
To study these dynamics, researchers utilize specialized assay kits that measure the activity of key neurotransmitter transporters, including those for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). moleculardevices.comnih.gov These assays often employ a fluorescent substrate that acts as a mimic for biogenic amine neurotransmitters. moleculardevices.comnih.gov When this substrate is taken up into cells expressing the specific transporters (such as transfected HEK or CHO cells), the intracellular fluorescence increases, which can be monitored in real-time. moleculardevices.comnih.gov This allows for the kinetic analysis of transporter activity and the evaluation of how compounds within this compound inhibit this process. moleculardevices.com The ability of various ligands to inhibit this transporter-mediated uptake can be quantified, providing IC50 values that are comparable to those obtained through older, radiolabeled neurotransmitter uptake assays. nih.gov
Receptor binding and enzyme inhibition assays are fundamental for elucidating the specific molecular targets of this compound's constituents. Research has demonstrated that alkaloids from Rauwolfia serpentina can interact with a range of enzymes and receptors.
One significant area of investigation is the inhibition of angiotensin-converting enzyme (ACE), a key enzyme in blood pressure regulation. iaph.in Studies have shown that flavonoid compounds isolated from Rauwolfia serpentina exhibit potent ACE inhibitory capabilities, in some cases exceeding that of the standard synthetic drug, captopril (B1668294). researchgate.net Other alkaloids within the Rauwolfia family, such as rescinnamine (B1680530) and deserpidine (B1670285), also function as ACE inhibitors. iaph.in
Beyond ACE, other enzymatic pathways are also affected. In vitro assays have been performed to evaluate the inhibition of acetylcholinesterase (AChE), β-site amyloid cleaving enzyme (BACE-1), and monoamine oxidase-B (MAO-B) by alkaloids like reserpine and ajmalicine (B1678821). researchgate.net Inhibition of AChE, in particular, is a recognized strategy for managing various neurological conditions. greenpharmacy.info
| Compound/Fraction | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Flavonoid Fraction | Angiotensin-Converting Enzyme (ACE) | Showed 79.9% inhibition potential, greater than the standard drug captopril (72.12%). | researchgate.net |
| Reserpine | Acetylcholinesterase (AChE) | Evaluated for inhibitory activity as a multi-target approach for neurological disorders. | researchgate.net |
| Ajmalicine | Acetylcholinesterase (AChE) | Evaluated for inhibitory activity; less potent dual cholinesterase inhibitor than reserpine. | researchgate.net |
| Reserpine | Monoamine Oxidase-B (MAO-B) | Assessed for inhibitory potential in multi-target screening. | researchgate.net |
| Rescinnamine | Angiotensin-Converting Enzyme (ACE) | Functions by inhibiting ACE, which contributes to its antihypertensive effect. | iaph.in |
| Deserpidine | Angiotensin-Converting Enzyme (ACE) | Binds to and inhibits ACE, contributing to its antihypertensive properties. | iaph.in |
Preclinical Animal Models for Mechanistic Elucidation of this compound Components
Preclinical animal models are indispensable for studying the systemic effects of this compound's components, providing insights that cannot be obtained from in vitro studies alone. sins.it
The development of robust non-human experimental systems is critical for translational neuropharmacology. researchgate.net Due to their phylogenetic proximity to humans, non-human primates are considered valuable models for neurodegenerative diseases, though rodent models are also widely used. researchgate.net The validation of these models involves ensuring they can recapitulate key aspects of human diseases and drug responses. sins.it For instance, animal models for neuropharmacology can be induced using neurotoxins like 6-hydroxydopamine (6-OHDA) to study specific pathological pathways. researchgate.net The scientific community acknowledges that while no single model can fully replicate all facets of human disease, these systems are essential for evaluating the therapeutic potential and mechanisms of drug candidates. sins.it Research on compounds like those in this compound utilizes these established models to explore effects on complex systems like the central nervous and cardiovascular systems.
In animal studies involving this compound and its alkaloids, a range of biochemical and physiological endpoints are measured to quantify their effects. Historically, studies on the this compound fraction noted effects such as a delayed decrease in body temperature in mice. dss.go.th
For its primary alkaloid, reserpine, a wider array of endpoints has been documented in various animal models. These include:
Cardiovascular Effects : Hypotension (a drop in blood pressure) and bradycardia (slowed heart rate) are hallmark effects. dss.go.th In human trials, a significant endpoint for this compound treatment was a sustained fall in blood pressure of over 20 mmHg. researchgate.net
Neurological and Behavioral Effects : Sedation, hypnosis, and miosis (constriction of the pupil) are commonly observed. dss.go.th
Biochemical Changes : A key mechanism of reserpine is the depletion of catecholamines from nerve cells. researchgate.net Preclinical data on ingredients from R. serpentina have also shown an increase in serum potassium. nih.gov
Other Physiological Effects : Laxative effects and stimulation of peristalsis have also been noted. dss.go.th
| Endpoint Category | Specific Measurement/Observation | Reference |
|---|---|---|
| Cardiovascular | Hypotension (lowered blood pressure) | dss.go.th |
| Cardiovascular | Bradycardia (slowed heart rate) | dss.go.th |
| Neurological | Sedation and hypnosis | dss.go.th |
| Ocular | Miosis (pupil constriction) | dss.go.th |
| Thermoregulation | Delayed fall in body temperature | dss.go.th |
| Biochemical | Increase in serum potassium | nih.gov |
| Gastrointestinal | Stimulation of peristalsis | dss.go.th |
Analytical Chemistry Methods for this compound Fractionation and Quantification in Biological Matrices in Research
Analytical chemistry provides the essential tools for isolating, identifying, and measuring the concentration of this compound's constituent alkaloids in plant materials and biological samples. ijpsjournal.com A variety of chromatographic and spectrophotometric techniques are employed for this purpose. rjpharmacognosy.ir
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the most frequently used methods for the separation and quantification of indole (B1671886) alkaloids from Rauwolfia species. rjpharmacognosy.ir These methods offer high sensitivity and selectivity. For example, a UPLC-MS/MS method has been validated for the simultaneous determination of reserpine, rescinnamine, and yohimbine (B192690) in human plasma, which involves a simple protein precipitation step with acetonitrile (B52724) for sample preparation. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, rapid, and cost-effective alternative for routine analysis and quality control. scielo.br A validated HPTLC densitometry method has been developed for the simultaneous quantification of reserpine and ajmalicine in Rauwolfia root extracts. scielo.br This method utilizes a specific mobile phase (toluene:ethyl acetate:formic acid) and quantifies the compounds by scanning the plate at a specific wavelength (268 nm). scielo.br
UV-Visible Spectrophotometry is another established method, particularly for quantifying a primary alkaloid like reserpine. researchgate.net This technique is based on the Beer-Lambert law, which relates the absorbance of a substance to its concentration in a solution. For reserpine, the maximum absorbance (λmax) is observed at 217 nm, and the method has been validated for linearity, accuracy, and precision. researchgate.net
| Method | Analyte(s) | Matrix/Sample Type | Key Parameters/Features | Reference |
|---|---|---|---|---|
| HPTLC | Reserpine, Ajmalicine | Rauwolfia root extract | Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (7:2:1). Detection at 268 nm. | scielo.br |
| UPLC-MS/MS | Reserpine, Rescinnamine, Yohimbine | Human Plasma | Sample Prep: Protein precipitation with acetonitrile. C18 column used for separation. | researchgate.net |
| HPLC-UV | Reserpine, Ajmaline, Ajmalicine | Rauwolfia root | Reversed-phase C18 column. Detection at 254 nm. | researchgate.net |
| UV Spectrophotometry | Reserpine | Homeopathic mother tincture | Detection at λmax of 217 nm. Linear range of 2-10 µg/ml. | researchgate.net |
Q & A
Q. What are the primary pharmacological mechanisms of Alseroxylon, and how can they be experimentally validated?
this compound, a mixture of alkaloids derived from Rauwolfia serpentina, primarily acts by depleting catecholamines (e.g., norepinephrine) and serotonin from sympathetic nerve terminals and brain synapses . To validate these mechanisms, researchers can:
- Use in vitro assays (e.g., radioligand binding studies) to measure receptor affinity.
- Employ animal models (e.g., hypertensive rats) to observe blood pressure modulation post-administration .
- Quantify neurotransmitter levels via high-performance liquid chromatography (HPLC) in tissue samples.
Q. How should experimental designs be structured to isolate this compound’s effects from other Rauwolfia alkaloids?
- Use chromatographic separation (e.g., column chromatography or HPLC) to purify this compound from crude extracts .
- Include control groups treated with isolated alkaloids (e.g., reserpine) to compare pharmacological profiles .
- Apply dose-response studies to differentiate efficacy thresholds between this compound and related compounds .
Q. What standardized protocols exist for assessing this compound’s bioavailability in preclinical studies?
- Administer this compound via oral and intravenous routes to calculate absolute bioavailability using pharmacokinetic parameters (e.g., AUC, Cmax) .
- Use mass spectrometry to quantify plasma concentrations and metabolite formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound in hypertension studies?
Contradictions often arise from variations in study design, such as:
- Dosage disparities : Compare studies using equivalent mg/kg doses adjusted for metabolic differences across species .
- Temporal factors : Evaluate treatment duration, as prolonged use may lead to receptor desensitization .
- Apply meta-analysis tools (e.g., RevMan) to aggregate data from heterogeneous studies and identify confounding variables .
Q. What methodologies optimize this compound extraction while preserving its labile alkaloid components?
Q. How do this compound’s pharmacological interactions with adrenergic agents impact experimental outcomes?
this compound may antagonize or potentiate adrenergic drugs (e.g., decongestants) due to catecholamine depletion . To study this:
- Conduct in vitro competitive binding assays using α- and β-adrenergic receptors.
- Design in vivo crossover trials with washout periods to isolate interaction effects .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent neuropsychiatric effects?
- Apply non-linear regression models (e.g., sigmoidal Emax) to quantify dose-response relationships in behavioral assays (e.g., forced swim test for depression) .
- Use Bayesian networks to account for covariates like age, sex, and genetic polymorphisms in clinical datasets .
Methodological Resources
- Data Validation : Cross-reference pharmacological data with regulatory documents (e.g., FDA Orange Book) to ensure compound consistency .
- Ethical Compliance : Adhere to Schedule 4 restrictions (Australia’s Poisons Standard) for human trials involving this compound .
- Literature Synthesis : Tools like Epsilon AI can streamline systematic reviews by aggregating peer-reviewed findings on this compound’s mechanisms and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
